N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a suitable amine with an aldehyde or ketone
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrahydroisoquinoline core can be reduced to form simpler isoquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted trifluoromethyl benzamides.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of new drugs for various diseases.
Industry: It can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Thiophene-2-carbonyl chloride
Trifluoromethyl benzamide derivatives
Isoquinoline derivatives
Uniqueness: This compound stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to its similar counterparts. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable candidate for various applications.
Biological Activity
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A tetrahydroisoquinoline core
- A thiophene-2-carbonyl group
- A trifluoromethyl-substituted benzamide moiety
This unique arrangement contributes to its biological activity.
Antibacterial Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antibacterial properties. For instance, a related compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .
Table 1: Antibacterial Activity of Related Compounds
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | E. faecalis | 40 |
Compound B | P. aeruginosa | 50 |
Compound C | K. pneumoniae | 45 |
Antifungal Activity
In addition to antibacterial effects, compounds similar to this compound have shown antifungal properties against various strains of fungi such as Candida albicans and Aspergillus fumigatus. The antifungal activity was comparable to standard antifungal agents .
Case Study: Antifungal Efficacy
A study involving a series of thiourea derivatives revealed that one derivative showed an inhibition zone diameter of 29 mm against C. albicans, indicating significant antifungal activity .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer). The treatment resulted in a significant increase in lactate dehydrogenase (LDH) levels in treated cells compared to controls, suggesting cytotoxic effects .
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 | 225 | Increased LDH levels; apoptosis induced |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial cell membranes and disrupts cellular processes leading to cell death.
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O2S/c23-22(24,25)17-6-3-15(4-7-17)20(28)26-18-8-5-14-9-10-27(13-16(14)12-18)21(29)19-2-1-11-30-19/h1-8,11-12H,9-10,13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVQGZQMJONCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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